Bunavail - 352020-56-5

Bunavail

Catalog Number: EVT-1579778
CAS Number: 352020-56-5
Molecular Formula: C48H62N2O8
Molecular Weight: 795 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A pharmaceutical preparation that combines buprenorphine, an OPIOID ANALGESICS with naloxone, a NARCOTIC ANTAGONISTS to reduce the potential for NARCOTIC DEPENDENCE in the treatment of pain. It may also be used for OPIOID SUBSTITUTION THERAPY.
Source and Classification

Bunavail is sourced from the pharmaceutical industry, specifically developed by BioDelivery Sciences International, Inc. It falls under the category of medications used for opioid dependence, classified as a combination product due to the presence of both buprenorphine and naloxone. Buprenorphine functions as a partial agonist at the mu-opioid receptor, while naloxone serves to block the effects of opioids, thereby reducing the potential for misuse.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bunavail involves the formulation of buprenorphine and naloxone into a buccal film. The manufacturing process typically includes the following steps:

  1. Preparation of Active Ingredients: Buprenorphine and naloxone are sourced in pure forms.
  2. Film Formation: The active ingredients are mixed with film-forming polymers and other excipients to create a homogeneous mixture.
  3. Casting and Drying: The mixture is cast onto a substrate and dried to form a thin film.
  4. Cutting and Packaging: Once dried, the films are cut into appropriate sizes and packaged for distribution.

The technical details regarding the specific ratios of ingredients and conditions (such as temperature and humidity during drying) are proprietary but are crucial for ensuring the bioavailability and stability of the final product.

Molecular Structure Analysis

Structure and Data

Bunavail's molecular structure is characterized by its two active components:

  • Buprenorphine:
    • Chemical Formula: C29_{29}H41_{41}N4_{4}O4_{4}
    • Molecular Weight: 469.57 g/mol
    • Structure: Buprenorphine contains a phenanthrene core with various functional groups that contribute to its pharmacological activity.
  • Naloxone:
    • Chemical Formula: C19_{19}H21_{21}N1_{1}O4_{4}
    • Molecular Weight: 327.38 g/mol
    • Structure: Naloxone features a similar core structure to morphine but with modifications that enhance its antagonist properties.

The combination allows for effective treatment while minimizing risks associated with opioid misuse.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions relevant to Bunavail involve its pharmacological interactions within the body:

  • Buprenorphine Metabolism: Buprenorphine undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), producing several metabolites, including norbuprenorphine.
  • Naloxone Action: Naloxone acts as an antagonist at opioid receptors, effectively blocking the euphoric effects of opioids when administered in cases of overdose.

The interaction between these two compounds in Bunavail is designed to allow buprenorphine's therapeutic effects while preventing misuse through naloxone's antagonistic action.

Mechanism of Action

Process and Data

Bunavail works through a dual mechanism:

  1. Buprenorphine's Partial Agonism: Buprenorphine binds to mu-opioid receptors in the brain, activating them partially, which alleviates withdrawal symptoms without producing significant euphoria.
  2. Naloxone's Antagonistic Effect: If Bunavail is misused (e.g., injected), naloxone will block the effects of opioids, thereby deterring misuse.

This mechanism not only helps in managing opioid dependence but also reduces the likelihood of relapse by minimizing cravings while preventing misuse.

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Buccal film
  • Colors: Typically transparent or semi-transparent
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Relevant data indicates that bioavailability differs significantly between formulations; for instance, Bunavail shows greater bioavailability compared to sublingual formulations like Suboxone .

Applications

Scientific Uses

Bunavail is primarily used in clinical settings for:

  • Treatment of Opioid Use Disorder: It is prescribed as part of a comprehensive treatment plan that includes counseling and psychosocial support.
  • Pain Management: In some cases, it may be utilized for managing chronic pain where traditional opioids pose a risk of dependence.

Research continues into optimizing dosing strategies and understanding long-term outcomes associated with its use in diverse populations .

Pharmacological Mechanisms of Buprenorphine-Naloxone Synergy

Partial μ-Opioid Receptor Agonism & κ/δ Receptor Antagonism Dynamics

Buprenorphine, the primary active component in Bunavail, exhibits functionally selective signaling at the μ-opioid receptor (MOR). As a high-affinity partial agonist, it activates G-protein coupled pathways (causing analgesia and suppressing withdrawal) while demonstrating biased agonism toward β-arrestin recruitment—a pathway linked to respiratory depression. This partial agonism creates a ceiling effect for respiratory depression at plasma concentrations >2-4 ng/mL, significantly enhancing safety compared to full agonists like methadone [1] [8]. Simultaneously, buprenorphine acts as a weak antagonist at κ-opioid (KOR) and δ-opioid (DOR) receptors. KOR antagonism modulates dysphoria and stress responses implicated in addiction relapse, while DOR antagonism may attenuate opioid reward reinforcement pathways [9] [1].

Table 1: Receptor Profiling of Buprenorphine in Bunavail

Receptor TypeActionFunctional ConsequenceKey Parameters
μ-Opioid (MOR)Partial agonistCeiling effect on respiratory depression; Suppresses withdrawalIntrinsic activity: 40-60% vs. full agonists
κ-Opioid (KOR)Weak antagonistReduces dysphoria/stress-induced relapseKi = 0.78 nM; IC₅₀ = 3.7 nM
δ-Opioid (DOR)Weak antagonistAttenuates reward reinforcementKi = 1.7 nM; IC₅₀ > 100 nM
ORL-1/NOPAgonistModulates anxiety/pruritusEC₅₀ = 8.7 nM

Naloxone’s Role in Mitigating Diversion: Bioavailability Thresholds

Naloxone in Bunavail (4:1 ratio to buprenorphine) serves as an abuse-deterrent safeguard due to its route-dependent bioavailability. When administered buccally as intended, naloxone undergoes minimal systemic absorption (<10% bioavailability) owing to extensive first-pass hepatic metabolism and low mucosal permeability. Consequently, it exerts negligible pharmacological interference with buprenorphine’s therapeutic effects [4] [6]. However, if crushed and injected intravenously, naloxone achieves ~90% bioavailability, rapidly displacing other opioids from MOR and precipitating acute withdrawal in opioid-dependent individuals [3] [5]. Intranasal misuse yields intermediate bioavailability (~30%), but buprenorphine’s higher receptor affinity and slower dissociation kinetics often overcome naloxone’s antagonism within 20–30 minutes, limiting its deterrent efficacy for this route [3] [9].

Receptor Binding Kinetics: Affinity, Dissociation Rates, and Competitive Displacement

Buprenorphine’s ultra-high MOR affinity (Ki = 0.21 nM) and slow dissociation kinetics (t½ ≈ 166 minutes) underpin its therapeutic efficacy and blockade of illicit opioids. Its dissociation constant (Kd) is ~10-fold lower than that of naloxone (Ki = 1.1 nM), enabling buprenorphine to outcompete naloxone at MOR even when injected [3] [9]. This creates a hierarchical displacement cascade:

Buprenorphine (Kd=0.1 nM) > Fentanyl (Kd=0.39 nM) > Naloxone (Kd=1.1 nM) > Morphine (Kd=3.7 nM)  

Full agonists like heroin or fentanyl are displaced within minutes of buprenorphine dosing, while buprenorphine itself dissociates slowly, maintaining receptor occupancy. Naloxone’s short elimination half-life (30-90 minutes) further limits its capacity to disrupt this equilibrium [1] [4].

Table 2: Binding Kinetics of Bunavail Components vs. Common Opioids

CompoundMOR Affinity (Ki, nM)Dissociation t½ (min)Competitive Displacement by Buprenorphine
Buprenorphine0.21166N/A (reference ligand)
Naloxone1.1<10Partial (dose-dependent)
Fentanyl0.396.8Complete within 5 min
Morphine3.74.5Complete within 2 min
Heroin1.83.2Complete within 3 min

Neuroadaptive Pathways in Opioid Use Disorder (OUD) Management

Chronic buprenorphine exposure via Bunavail induces stable neuroadaptations that counter opioid dependence pathophysiology. It normalizes dysregulated mesolimbic dopamine transmission by:

  • Desensitizing MOR-Gi/o coupling in the ventral tegmental area (VTA), reducing the cAMP overshoot and adenylate cyclase upregulation seen during withdrawal [1]
  • Modulating glutamate neurotransmission in the nucleus accumbens (NAc), decreasing cue-induced craving through presynaptic inhibition of glutamate release [9]
  • Restoring μ/κ opioid receptor balance in the amygdala and prefrontal cortex, which dampens stress reactivity and improves executive function deficits in OUD patients [8] [9]Epigenetic studies indicate buprenorphine reverses ΔFosB accumulation in D1-medium spiny neurons—a key molecular marker of addiction neuroplasticity—while avoiding the excessive histone acetyltransferase (HAT) activation linked to compulsive drug-seeking in full agonist therapies [8].

Properties

CAS Number

352020-56-5

Product Name

Bunavail

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C48H62N2O8

Molecular Weight

795 g/mol

InChI

InChI=1S/C29H41NO4.C19H21NO4/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,33-5)24-28(27)12-13-30(16-17-6-7-17)21(27)14-18-8-9-19(31)23(34-24)22(18)28;1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3;2-4,14,17,21,23H,1,5-10H2/t20-,21-,24-,26+,27-,28+,29-;14-,17+,18+,19-/m11/s1

InChI Key

SFNLWIKOKQVFPB-KZCPYJDTSA-N

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

Buprenorphine Naloxone
Buprenorphine Naloxone Combination
Buprenorphine Naloxone Drug Combination
Buprenorphine, Naloxone Drug Combination
Buprenorphine-Naloxone
buprenorphine-naloxone combination
Buprenorphine-Naloxone Drug Combination
Combination, Buprenorphine-Naloxone
Combination, Buprenorphine-Naloxone Drug
Drug Combination, Buprenorphine-Naloxone
Naloxone, Buprenorphine
suboxone

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O.C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)(C(C)(C)C)O.C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.